molecular formula C15H22N4OS B5665643 N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide

N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5665643
M. Wt: 306.4 g/mol
InChI Key: YPSNDOWZLBWSIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds involves complex processes often starting from key intermediates like 3-oxo-N-(pyrimidin-2-yl)butanamide to form derivatives of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole (Farag, Kheder, & Mabkhot, 2009).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Similar molecules like 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides show significant chemical activity, such as inhibitory effects in biological assays (Nitta et al., 2008).

Physical Properties Analysis

  • These compounds often form crystalline structures suitable for single-crystal diffraction studies, indicating a degree of stability and uniformity in their physical form (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

  • The chemical properties of such molecules can vary significantly based on their substituent groups and structural conformation, as observed in different derivatives of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole (Farag, Kheder, & Mabkhot, 2009).

properties

IUPAC Name

N-methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-5-13(19-8-6-7-16-19)15(20)18(4)9-12-10-21-14(17-12)11(2)3/h6-8,10-11,13H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNDOWZLBWSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CSC(=N1)C(C)C)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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